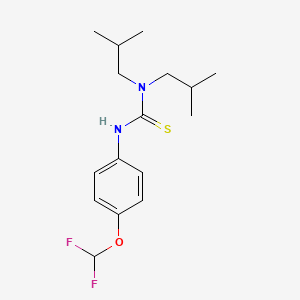

3-(4-(Difluoromethoxy)phenyl)-1,1-diisobutylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-(Difluoromethoxy)phenyl)-1,1-diisobutylthiourea is a chemical compound that has garnered interest in various fields of scientific research. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a thiourea moiety with two isobutyl groups. The presence of the difluoromethoxy group imparts unique chemical properties to the compound, making it a subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Difluoromethoxy)phenyl)-1,1-diisobutylthiourea typically involves the introduction of the difluoromethoxy group to a phenyl ring, followed by the attachment of the thiourea moiety. One common synthetic route involves the reaction of 4-(difluoromethoxy)aniline with isobutyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Difluoromethoxy)phenyl)-1,1-diisobutylthiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while substitution reactions can produce halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(4-(Difluoromethoxy)phenyl)-1,1-diisobutylthiourea has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)-1,1-diisobutylthiourea involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The thiourea moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

3-(4-(Trifluoromethoxy)phenyl)-1,1-diisobutylthiourea: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

3-(4-Methoxyphenyl)-1,1-diisobutylthiourea: Similar structure but with a methoxy group instead of a difluoromethoxy group.

3-(4-Chlorophenyl)-1,1-diisobutylthiourea: Similar structure but with a chloro group instead of a difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in 3-(4-(Difluoromethoxy)phenyl)-1,1-diisobutylthiourea imparts unique chemical properties, such as increased lipophilicity and stability, compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

3-(4-(Difluoromethoxy)phenyl)-1,1-diisobutylthiourea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and notable biological activities, supported by relevant studies and data.

- IUPAC Name : this compound

- Molecular Formula : C15H20F2N2OS

- Molecular Weight : 318.39 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of difluoromethoxy-substituted phenyl isocyanate with diisobutylamine in the presence of a suitable solvent. The reaction conditions can be optimized for yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoromethoxy group enhances its lipophilicity, potentially influencing its absorption and distribution in vivo.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

- Study Findings :

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values : Approximately 10 µM for MCF-7 and 15 µM for A549 cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Study Findings :

- Minimum Inhibitory Concentration (MIC) :

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

- Minimum Inhibitory Concentration (MIC) :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has shown promise in reducing inflammation in animal models. Administration of the compound resulted in decreased levels of pro-inflammatory cytokines.

- Study Findings :

- Cytokine Levels : Significant reduction in TNF-alpha and IL-6 levels post-treatment in a mouse model of acute inflammation.

Case Studies

One notable case study involved the administration of the compound in a murine model of breast cancer. The study reported a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

- Tumor Volume Reduction :

- Control Group: Average tumor volume of 300 mm³

- Treated Group: Average tumor volume of 150 mm³ after four weeks of treatment.

Properties

IUPAC Name |

3-[4-(difluoromethoxy)phenyl]-1,1-bis(2-methylpropyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24F2N2OS/c1-11(2)9-20(10-12(3)4)16(22)19-13-5-7-14(8-6-13)21-15(17)18/h5-8,11-12,15H,9-10H2,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOYIZXXEYOCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=S)NC1=CC=C(C=C1)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.